N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid

Catalog No.
S14293840
CAS No.
221446-54-4
M.F
C30H62N2O4
M. Wt
514.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(dimethylamino)propyl]docosanamide;2-hydroxyp...

CAS Number

221446-54-4

Product Name

N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid

IUPAC Name

N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid

Molecular Formula

C30H62N2O4

Molecular Weight

514.8 g/mol

InChI

InChI=1S/C27H56N2O.C3H6O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(30)28-25-23-26-29(2)3;1-2(4)3(5)6/h4-26H2,1-3H3,(H,28,30);2,4H,1H3,(H,5,6)

InChI Key

NSFSVQXYLWDILV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CC(C(=O)O)O

N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid is a chemical compound with the molecular formula C30H62N2O4C_{30}H_{62}N_{2}O_{4} and a molecular weight of approximately 514.82 g/mol. This compound features a long-chain fatty acid amide structure, which is significant in various biological and chemical applications. The presence of the dimethylamino group enhances its solubility and potential reactivity, making it an interesting candidate for research and industrial use.

, including:

  • Amide Formation: The reaction between a carboxylic acid and an amine leads to the formation of an amide bond.
  • Hydrolysis: In the presence of water and appropriate catalysts, the amide bond can be hydrolyzed back to the original acid and amine.
  • Esterification: The hydroxyl group from the 2-hydroxypropanoic acid can react with alcohols or other nucleophiles to form esters.

These reactions are fundamental in organic synthesis and can be utilized to modify the compound for specific applications.

N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid exhibits notable biological activity, particularly in its interactions with biological membranes. The dimethylamino group contributes to its amphiphilic nature, allowing it to affect membrane fluidity and permeability. This property makes it a potential candidate for drug delivery systems or as an adjuvant in pharmaceutical formulations. Additionally, studies suggest that similar compounds may exhibit antimicrobial properties, although specific data on this compound's activity is limited.

The synthesis of N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid can be achieved through various methods:

  • Direct Amidation:
    • Reacting docosanamide with 2-hydroxypropanoic acid in the presence of a coupling agent (e.g., DCC or EDC) to facilitate the formation of the amide bond.
  • Stepwise Synthesis:
    • First synthesizing N-[3-(dimethylamino)propyl]docosanamide followed by subsequent reaction with 2-hydroxypropanoic acid.
  • Microwave-Assisted Synthesis:
    • Utilizing microwave irradiation to accelerate the reaction rates and improve yields in the amidation process.

Each method has its advantages regarding yield, purity, and operational efficiency.

This compound finds various applications across different fields:

  • Pharmaceuticals: As a potential drug delivery agent due to its ability to modify membrane characteristics.
  • Cosmetics: Used in formulations for skin care products due to its emulsifying properties.
  • Surfactants: Employed in industrial formulations as a surfactant owing to its amphiphilic nature.

Interaction studies involving N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid have demonstrated its ability to interact with lipid membranes, which can influence drug absorption and efficacy. Research indicates that compounds with similar structures may enhance the permeability of drugs across cellular barriers, suggesting potential use in enhancing drug delivery systems.

Several compounds share structural similarities with N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-[3-(dimethylamino)propyl]dodecanamideC17H36N2OC_{17}H_{36}N_{2}OShorter fatty chain compared to docosanamide
N,N-Dimethyl-N-(3-dodecanamidopropyl)amineC20H42N2C_{20}H_{42}N_{2}Lacks hydroxyl group; primarily used as a surfactant
2-Hydroxyethylmethyl-bis(2-octadecanoyloxyethyl)C30H62N2O4C_{30}H_{62}N_{2}O_4Similar hydrophilic-lipophilic balance; used in cosmetics

The uniqueness of N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid lies in its combination of a long-chain fatty acid structure with a hydroxyl group, which enhances its solubility and potential biological activity compared to other similar compounds.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

514.47095846 g/mol

Monoisotopic Mass

514.47095846 g/mol

Heavy Atom Count

36

Use Classification

Cosmetics -> Antistatic; Hair conditioning

Dates

Last modified: 08-10-2024

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